molecular formula C25H25ClN2OS B1224324 N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide

N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide

Cat. No.: B1224324
M. Wt: 437 g/mol
InChI Key: INFWJWCGXBZJEV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the hydroxydiphenylmethyl group: This step usually involves the reaction of the piperidine derivative with a diphenylmethanol derivative under acidic or basic conditions.

    Attachment of the 4-chlorophenyl group: This can be done through nucleophilic substitution reactions, where a suitable chlorophenyl derivative reacts with the piperidine intermediate.

    Formation of the carbothioamide group: This step involves the reaction of the intermediate with a thiocarbamoyl chloride or similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperidine-1-carbothioamide: Lacks the hydroxydiphenylmethyl group.

    4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide: Lacks the chlorophenyl group.

    N-(4-chlorophenyl)-4-(methyl)piperidine-1-carbothioamide: Has a methyl group instead of the hydroxydiphenylmethyl group.

Uniqueness

N-(4-chlorophenyl)-4-(hydroxydiphenylmethyl)piperidine-1-carbothioamide is unique due to the presence of both the chlorophenyl and hydroxydiphenylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H25ClN2OS

Molecular Weight

437 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

InChI

InChI=1S/C25H25ClN2OS/c26-22-11-13-23(14-12-22)27-24(30)28-17-15-21(16-18-28)25(29,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,21,29H,15-18H2,(H,27,30)

InChI Key

INFWJWCGXBZJEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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